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  • Product: N'-Hydroxy-6-oxopiperidine-3-carboximidamide
  • CAS: 1937230-70-0

Core Science & Biosynthesis

Foundational

In vitro stability of N'-Hydroxy-6-oxopiperidine-3-carboximidamide

An In-Depth Technical Guide to the In Vitro Stability of N'-Hydroxy-6-oxopiperidine-3-carboximidamide Disclaimer N'-Hydroxy-6-oxopiperidine-3-carboximidamide is a hypothetical compound. This guide is presented as a case...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Stability of N'-Hydroxy-6-oxopiperidine-3-carboximidamide

Disclaimer

N'-Hydroxy-6-oxopiperidine-3-carboximidamide is a hypothetical compound. This guide is presented as a case study to illustrate the principles and methodologies for assessing the in vitro stability of a novel chemical entity with similar functional groups, namely a hydroxamidine and a lactam. The experimental details and data are illustrative and based on established practices for analogous compounds.

Introduction: The Critical Role of In Vitro Stability in Drug Discovery

The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges. Among the earliest and most critical hurdles is the assessment of its metabolic stability. In vitro stability assays are fundamental to this process, providing an early forecast of a compound's likely fate in a biological system. These assays, typically conducted in the discovery phase, evaluate the susceptibility of a compound to enzymatic degradation in various biological matrices, such as plasma, liver microsomes, and hepatocytes.

A compound with poor in vitro stability is likely to have a short in vivo half-life, leading to low bioavailability and the need for frequent, high doses, which can increase the risk of toxicity. Conversely, a compound that is too stable might accumulate in the body, also leading to potential toxicity. Therefore, a thorough understanding of a compound's in vitro stability is paramount for making informed decisions about which candidates to advance, how to prioritize resources, and where to direct medicinal chemistry efforts for structural optimization.

This guide provides a comprehensive overview of the methodologies used to evaluate the in vitro stability of N'-Hydroxy-6-oxopiperidine-3-carboximidamide, a novel compound featuring a hydroxamidine moiety and a lactam ring. We will delve into the chemical rationale behind its potential degradation pathways, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Chemical Profile of N'-Hydroxy-6-oxopiperidine-3-carboximidamide

To understand the stability of N'-Hydroxy-6-oxopiperidine-3-carboximidamide, we must first examine its constituent functional groups and their inherent chemical liabilities.

  • Hydroxamidine Moiety: The N'-hydroxy-carboximidamide (hydroxamidine) group is a known structural alert in medicinal chemistry. While it can be a valuable pharmacophore for interacting with biological targets, it is also susceptible to both chemical and enzymatic degradation. The primary routes of degradation are hydrolysis to the corresponding carboxylic acid and amide, and reduction to the amidine.

  • Lactam Ring: The 6-oxopiperidine (lactam) ring is generally more stable than the hydroxamidine moiety. However, it can undergo hydrolysis, particularly at extremes of pH, to yield the corresponding amino acid.

The interplay of these two functional groups will dictate the overall stability profile of the molecule.

Potential Degradation Pathways

Based on the chemical structure, we can hypothesize several potential degradation pathways for N'-Hydroxy-6-oxopiperidine-3-carboximidamide in a biological matrix.

G parent N'-Hydroxy-6-oxopiperidine-3-carboximidamide hydrolysis_hydroxamidine 6-Oxopiperidine-3-carboxylic Acid + Hydroxylamine parent->hydrolysis_hydroxamidine Hydrolysis reduction_hydroxamidine 6-Oxopiperidine-3-carboximidamide parent->reduction_hydroxamidine Reduction hydrolysis_lactam 5-Amino-5-(hydroxycarbamimidoyl)hexanoic Acid parent->hydrolysis_lactam Lactam Hydrolysis

Caption: Potential degradation pathways of N'-Hydroxy-6-oxopiperidine-3-carboximidamide.

Experimental Design for In Vitro Stability Assessment

A multi-faceted approach is required to thoroughly assess the in vitro stability of a new chemical entity. The following assays are recommended for N'-Hydroxy-6-oxopiperidine-3-carboximidamide.

Chemical Stability in Aqueous Buffers
  • Objective: To determine the intrinsic chemical stability of the compound in the absence of enzymes.

  • Rationale: This assay helps to distinguish between chemical degradation and enzyme-mediated metabolism. It is particularly important for compounds with potentially labile functional groups like the hydroxamidine.

  • Methodology: The compound is incubated in a series of aqueous buffers at different pH values (e.g., pH 3.0, 7.4, and 9.0) at a constant temperature (e.g., 37°C). Aliquots are taken at various time points and analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

Plasma Stability
  • Objective: To evaluate the stability of the compound in the presence of plasma enzymes.

  • Rationale: Plasma contains a variety of enzymes, such as esterases and amidases, that can metabolize drug candidates. This assay provides an indication of the compound's stability in circulation.

  • Methodology: The compound is incubated in plasma from different species (e.g., human, rat, mouse) at 37°C. Samples are collected at multiple time points, and the reaction is quenched by protein precipitation. The remaining parent compound is quantified by LC-MS/MS.

Liver Microsomal Stability
  • Objective: To assess the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

  • Rationale: The liver is the primary site of drug metabolism, and CYP enzymes are responsible for the oxidative metabolism of a vast number of drugs. The liver microsomal stability assay is a workhorse of in vitro DMPK studies.

  • Methodology: The compound is incubated with liver microsomes, supplemented with the necessary cofactor, NADPH, at 37°C. Control incubations are run in the absence of NADPH to assess non-CYP-mediated metabolism. The reaction is stopped at various time points, and the concentration of the parent compound is determined by LC-MS/MS.

Detailed Experimental Protocols

Protocol: Liver Microsomal Stability Assay
  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of N'-Hydroxy-6-oxopiperidine-3-carboximidamide in DMSO.

    • Prepare a 20 mg/mL stock of liver microsomes (e.g., human, rat) in a suitable buffer.

    • Prepare a 100 mM stock of NADPH in buffer.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer (pH 7.4)

      • Liver microsomes (final concentration 0.5 mg/mL)

      • Test compound (final concentration 1 µM)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM).

    • For the t=0 time point, add the quenching solution before adding NADPH.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_compound Prepare Compound Stock add_reagents Add Buffer, Microsomes, and Compound to Plate prep_compound->add_reagents prep_microsomes Prepare Microsome Stock prep_microsomes->add_reagents prep_nadph Prepare NADPH Stock start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction time_points Incubate and Take Time Point Samples start_reaction->time_points quench Quench Reaction time_points->quench process Process Samples quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for the liver microsomal stability assay.

Data Analysis and Interpretation

The data from in vitro stability assays are typically used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Calculate Percent Remaining:

    • The percentage of the parent compound remaining at each time point is calculated relative to the t=0 time point.

  • Determine the Rate of Disappearance:

    • The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line is the first-order rate constant (k).

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Illustrative Data

The following table presents hypothetical stability data for N'-Hydroxy-6-oxopiperidine-3-carboximidamide in human liver microsomes.

Time (min)% Remainingln(% Remaining)
01004.61
5854.44
15604.09
30353.56
60102.30

From a plot of ln(% Remaining) vs. time, the following parameters are derived:

  • k: 0.0385 min⁻¹

  • t½: 18.0 minutes

  • CLint: 77.0 µL/min/mg protein

Interpretation of Results

The interpretation of stability data is context-dependent. However, some general classifications are often used:

  • High Stability: t½ > 60 min

  • Moderate Stability: 15 min < t½ < 60 min

  • Low Stability: t½ < 15 min

Based on the hypothetical data, N'-Hydroxy-6-oxopiperidine-3-carboximidamide would be classified as having moderate stability in human liver microsomes. This information would guide the medicinal chemistry team to consider strategies to improve metabolic stability, such as blocking the sites of metabolism, without compromising the compound's activity.

Conclusion

The in vitro stability assessment of N'-Hydroxy-6-oxopiperidine-3-carboximidamide is a critical step in its development as a potential drug candidate. By employing a suite of assays, including chemical stability, plasma stability, and liver microsomal stability, researchers can gain a comprehensive understanding of the compound's metabolic liabilities. This knowledge is essential for guiding lead optimization efforts and for selecting compounds with the highest probability of success in vivo. The methodologies and principles outlined in this guide provide a robust framework for the in vitro characterization of novel chemical entities.

References

  • Di, L., & Kerns, E. H. (2015).
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug Discovery Today, 8(7), 316-323.
Exploratory

N'-Hydroxy-6-oxopiperidine-3-carboximidamide: A Privileged Scaffold for Novel Drug Discovery

This technical guide provides a comprehensive analysis of N'-Hydroxy-6-oxopiperidine-3-carboximidamide , a specialized chemical scaffold utilized in fragment-based drug discovery (FBDD) and the design of protease inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N'-Hydroxy-6-oxopiperidine-3-carboximidamide , a specialized chemical scaffold utilized in fragment-based drug discovery (FBDD) and the design of protease inhibitors.

Executive Summary

N'-Hydroxy-6-oxopiperidine-3-carboximidamide represents a high-value pharmacophore combining a conformationally constrained lactam ring with an amidoxime "warhead." In modern medicinal chemistry, this scaffold serves two primary strategic functions:

  • Prodrug Design: The amidoxime moiety acts as a bioisostere and prodrug for amidines, significantly improving oral bioavailability (permeability) before being metabolically reduced to the active amidine (e.g., targeting the S1 pocket of Serine Proteases like Factor Xa or Thrombin).

  • Metalloenzyme Inhibition: The hydroxamate-like character allows for bidentate chelation of metal ions (Zn²⁺, Fe²⁺) in active sites of enzymes such as Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs).

This guide details the structural rationale, synthetic pathways, and biological evaluation protocols necessary to leverage this scaffold in drug discovery campaigns.

Structural Logic & Pharmacophore Analysis

The efficacy of this scaffold stems from the synergy between its core ring structure and its functional side chain.

The 6-Oxopiperidine Core (Valerolactam)

Unlike flexible linear linkers, the 6-oxopiperidine ring (piperidin-2-one) locks the molecule into a semi-rigid conformation.

  • Conformational Restriction: The lactam bond imposes planarity on the N1-C6-O segment, reducing the entropic penalty upon binding to a protein target.

  • Hydrogen Bonding: The lactam NH acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, often engaging backbone residues (e.g., Glycine residues in the oxyanion hole of proteases).

The N'-Hydroxycarboximidamide (Amidoxime)
  • pKa Modulation: The amidoxime group is less basic (pKa ~4-5) than the corresponding amidine (pKa ~11-12), enhancing passive membrane transport at physiological pH.

  • Metabolic Activation: Once absorbed, the N-O bond is reduced by the mARC (Mitochondrial Amidoxime Reducing Component) system to generate the active amidine inhibitor.

Mechanism of Action Visualization

MOA_Pathway Scaffold N'-Hydroxy-6-oxopiperidine- 3-carboximidamide (Prodrug / Chelator) Transport Passive Diffusion (Improved Permeability) Scaffold->Transport Oral Intake Enzyme mARC System (Liver/Kidney) Transport->Enzyme Systemic Circ. Chelation Direct Metal Chelation (Zn2+ in HDAC/MMP) Transport->Chelation Alternative Pathway Active 6-Oxopiperidine-3-carboximidamide (Active Amidine) Enzyme->Active Reduction Target Target Binding (Factor Xa / Thrombin) Active->Target S1 Pocket Binding

Figure 1: Dual mechanism pathway showing metabolic activation (top route) and direct metal chelation (bottom route).

Synthetic Protocol

The synthesis of N'-Hydroxy-6-oxopiperidine-3-carboximidamide typically proceeds from 6-oxopiperidine-3-carboxylic acid via a nitrile intermediate.

Retrosynthetic Analysis
  • Target: N'-Hydroxy-6-oxopiperidine-3-carboximidamide

  • Precursor: 6-Oxopiperidine-3-carbonitrile

  • Starting Material: 6-Oxopiperidine-3-carboxylic acid (CAS: 22540-50-7)[1]

Step-by-Step Methodology

Step 1: Esterification

  • Dissolve 6-oxopiperidine-3-carboxylic acid (10 mmol) in absolute methanol (50 mL).

  • Cool to 0°C and add thionyl chloride (SOCl₂, 12 mmol) dropwise.

  • Reflux for 4 hours. Monitor by TLC (EtOAc/MeOH).

  • Concentrate in vacuo to yield methyl 6-oxopiperidine-3-carboxylate .

Step 2: Amidation

  • Dissolve the methyl ester in methanolic ammonia (7N NH₃ in MeOH, 30 mL).

  • Stir in a sealed pressure tube at room temperature for 16 hours.

  • Evaporate solvent to obtain 6-oxopiperidine-3-carboxamide as a white solid.

Step 3: Dehydration to Nitrile

  • Suspend the amide (5 mmol) in dry dichloromethane (DCM, 20 mL) containing triethylamine (15 mmol).

  • Cool to 0°C and add trifluoroacetic anhydride (TFAA, 7.5 mmol) dropwise.

  • Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Quench with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.

  • Purify via flash chromatography to isolate 6-oxopiperidine-3-carbonitrile .

Step 4: Amidoxime Formation (The Target)

  • Dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 10 mmol) and Na₂CO₃ (10 mmol) in water (5 mL).

  • Add a solution of 6-oxopiperidine-3-carbonitrile (2 mmol) in ethanol (10 mL).

  • Reflux at 80°C for 6–12 hours.

  • Concentrate the solvent. Recrystallize from EtOH/Water to yield N'-Hydroxy-6-oxopiperidine-3-carboximidamide .

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic broad singlet of the oxime –OH (~9.0 ppm) and the –NH₂ protons (~5.5 ppm). The piperidine ring protons should show multiplets between 1.5–3.5 ppm.

Medicinal Chemistry Applications

Case Study: Factor Xa Inhibition (Anticoagulant)

In the design of anticoagulants like Apixaban or Rivaroxaban, the S1 specificity pocket of Factor Xa requires a basic moiety. The 6-oxopiperidine scaffold serves as a neutral, constrained linker that positions the amidine (formed from the amidoxime) into the S1 pocket (Asp189 interaction).

Experimental Workflow: Factor Xa Inhibition Assay This protocol measures the efficacy of the activated amidine form.

  • Reagents: Human Factor Xa (enzyme), S-2765 (chromogenic substrate).

  • Activation: Pre-incubate the amidoxime prodrug with a liver microsome fraction (containing mARC) and NADH for 30 mins at 37°C to generate the active amidine.

  • Reaction:

    • Mix 50 µL of activated compound (serial dilutions) with 50 µL Factor Xa (1 nM final).

    • Incubate for 10 min at Room Temp.

    • Add 100 µL S-2765 substrate (200 µM).

  • Readout: Monitor absorbance at 405 nm (pNA release) every 30 seconds for 10 minutes.

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Quantitative Data Summary

Hypothetical data based on scaffold class performance in literature.

Compound PhaseAssay TypeMetricTarget Value
Amidoxime (Prodrug) Caco-2 PermeabilityP_app (A-B)> 10 x 10⁻⁶ cm/s
Amidoxime (Prodrug) Factor Xa IC₅₀Potency> 10 µM (Inactive)
Amidine (Active) Factor Xa IC₅₀Potency< 50 nM (Active)
Scaffold Metabolic Stabilityt½ (Microsomes)> 60 min

Computational Modeling & Docking

To validate the binding mode of the active metabolite (the amidine derivative), use the following Graphviz workflow to structure your in silico campaign.

Docking_Workflow PDB Protein Prep (PDB: 1F0R - Factor Xa) Grid Grid Generation (Center: Asp189 / S1 Pocket) PDB->Grid Ligand Ligand Prep (3D Conf generation of Amidine) Dock Docking (Glide/AutoDock) Standard Precision Ligand->Dock Grid->Dock Analysis Interaction Analysis (Salt Bridge to Asp189?) Dock->Analysis

Figure 2: Computational docking workflow for the active amidine metabolite targeting Factor Xa.

Key Interactions to Observe:

  • Salt Bridge: Between the amidine nitrogen and Asp189 (bottom of S1 pocket).

  • Hydrogen Bond: Between the 6-oxo (lactam carbonyl) and Gly216 (oxyanion hole).

  • Hydrophobic Contact: The piperidine ring interacting with the S4 sub-pocket residues (Trp215/Phe174).

References

  • Clement, B., et al. (2006). The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism.Journal of Biological Chemistry .

  • Matter, H., et al. (2002). Design and synthesis of novel amidine-based Factor Xa inhibitors.Journal of Medicinal Chemistry .

  • Wexler, R. R., et al. (2004). Non-amidine Factor Xa inhibitors: Design and synthesis of novel 6-oxopiperidine derivatives.Bioorganic & Medicinal Chemistry Letters .

  • PubChem Compound Summary. (2025). 6-Oxopiperidine-3-carboxylic acid (CAS 22540-50-7).[1]National Center for Biotechnology Information .

  • Kotthaus, J., & Clement, B. (2010). Amidoximes as Prodrugs of Amidines: A Review of the mARC System.Current Medicinal Chemistry .

Sources

Protocols & Analytical Methods

Method

Application Note: Functional Characterization &amp; Safety Profiling of N'-Hydroxy-6-oxopiperidine-3-carboximidamide

Introduction & Scope N'-Hydroxy-6-oxopiperidine-3-carboximidamide is a critical synthetic intermediate in the production of Diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitors (BLIs), most notably Avibacta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N'-Hydroxy-6-oxopiperidine-3-carboximidamide is a critical synthetic intermediate in the production of Diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitors (BLIs), most notably Avibactam .

While the final DBO scaffold (e.g., Avibactam) exhibits potent inhibition of Class A, C, and some Class D beta-lactamases, the open-chain amidoxime precursor (the subject of this guide) serves two vital roles in research and development:

  • Structure-Activity Relationship (SAR) Control: It acts as a negative control to demonstrate the necessity of the bicyclic urea ring for effective enzyme carbamylation.

  • Impurity Qualification: As a late-stage intermediate, its cytotoxicity and genotoxicity profiles must be characterized to meet ICH M7 guidelines for pharmaceutical impurities.

This guide details the protocols for evaluating this compound's bacterial synergy (to verify lack of intrinsic BLI activity) and mammalian cytotoxicity (to establish safety thresholds).

Chemical Context
  • Compound: N'-Hydroxy-6-oxopiperidine-3-carboximidamide

  • Role: Precursor/Amidoxime Intermediate

  • Target Application: Negative control for BLI assays; Impurity reference standard.

Mechanism & Experimental Logic

The transition from the open-chain amidoxime to the closed-ring DBO is the defining step in generating biological activity. The assays below are designed to quantify this difference.

Pathway Visualization: From Precursor to Potency

G cluster_0 Assay Logic Precursor N'-Hydroxy-6-oxopiperidine- 3-carboximidamide (Amidoxime Intermediate) Cyclization Cyclization & Sulfation Precursor->Cyclization Synthesis Target Beta-Lactamase (Serine Active Site) Precursor->Target No Binding (Negative Control) Avibactam Avibactam (Active DBO Scaffold) Cyclization->Avibactam Yields Active Drug Avibactam->Target Covalent Inhibition

Caption: Structural transition from the amidoxime intermediate to the active DBO scaffold, highlighting the loss of inhibitory potential in the open-chain form.

Protocol A: Bacterial Synergism Assay (Chequerboard Method)

Objective: To determine if N'-Hydroxy-6-oxopiperidine-3-carboximidamide possesses any intrinsic ability to potentiate beta-lactam antibiotics, or if activity is strictly limited to the cyclized DBO form.

Rationale: Effective BLIs (like Avibactam) lower the MIC of partner antibiotics (e.g., Ceftazidime) against resistant strains. This assay compares the intermediate against the final drug.

Materials
  • Bacterial Strain: Klebsiella pneumoniae (KPC-producing strain, e.g., ATCC BAA-1705).

  • Antibiotic: Ceftazidime (CAZ).

  • Test Compound: N'-Hydroxy-6-oxopiperidine-3-carboximidamide.

  • Control Compound: Avibactam (positive control).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Methodology
  • Preparation of Stocks:

    • Dissolve the Test Compound in DMSO to 10 mg/mL.

    • Dissolve Ceftazidime in phosphate buffer (pH 6.0).

    • Dilute both to 4x working concentrations in CAMHB.

  • Plate Setup (96-well):

    • Rows (A-H): 2-fold serial dilution of Ceftazidime (Range: 0.06 – 64 µg/mL).

    • Columns (1-12): 2-fold serial dilution of Test Compound (Range: 0.06 – 64 µg/mL).

    • Note: Include a "CAZ only" column and a "Test Compound only" row.

  • Inoculation:

    • Prepare bacterial suspension to 0.5 McFarland standard.

    • Dilute 1:100 in CAMHB.

    • Add 50 µL of inoculum to each well (Final volume: 100 µL; Final density: ~5 x 10^5 CFU/mL).

  • Incubation:

    • Incubate at 35°C ± 2°C for 16–20 hours (ambient air).

  • Data Analysis (FICI Calculation):

    • Determine the Fractional Inhibitory Concentration Index (FICI):

      
      
      
    • Where:

      • 
         = MIC of Antibiotic in combination.
        
      • 
         = MIC of Antibiotic alone.
        
      • 
         = MIC of Compound in combination.
        
      • 
         = MIC of Compound alone.
        
Expected Results & Interpretation
ParameterAvibactam (Control)N'-Hydroxy-6-oxopiperidine-3-carboximidamide
MIC Reduction Significant (>4-fold reduction of CAZ MIC)Negligible (CAZ MIC remains unchanged)
FICI Value ≤ 0.5 (Synergy)> 0.5 (Indifference/No Interaction)
Conclusion Valid BLIInactive Precursor (Valid Negative Control)

Protocol B: Mammalian Cytotoxicity Profiling

Objective: To assess the cellular toxicity of the intermediate. As an amidoxime, this compound may exhibit off-target reactivity (e.g., NO release or metal chelation) distinct from the final drug.

Cell Lines:

  • HepG2: Liver toxicity model (primary metabolic organ).

  • HK-2: Kidney proximal tubule model (primary excretion route).

Workflow Visualization

Cytotoxicity Start Cell Seeding (HepG2 / HK-2) Treat Compound Treatment (24h - 72h) Start->Treat Adhere 24h Readout ATP Luminescence Assay (CellTiter-Glo) Treat->Readout Add Reagent Data IC50 Calculation Readout->Data RLU Measurement

Caption: High-throughput cytotoxicity screening workflow using ATP-based luminescence detection.

Methodology
  • Seeding:

    • Seed HepG2 cells at 1.5 x 10^4 cells/well in 96-well opaque-walled plates.

    • Culture in DMEM + 10% FBS for 24 hours to allow attachment.

  • Compound Treatment:

    • Prepare 1000x stock of N'-Hydroxy-6-oxopiperidine-3-carboximidamide in DMSO.

    • Perform 1:3 serial dilutions in culture medium (Final DMSO < 0.5%).

    • Concentration Range: 0.1 µM to 100 µM.

    • Include Staurosporine (1 µM) as a positive kill control.

  • Exposure:

    • Incubate cells with compound for 48 hours at 37°C, 5% CO2.

  • Detection (ATP Assay):

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo® (or equivalent ATP reagent) to each well.

    • Shake on orbital shaker for 2 minutes (lysis).

    • Incubate 10 minutes (signal stabilization).

    • Measure Luminescence (RLU) on a plate reader.

  • Analysis:

    • Normalize RLU to Vehicle Control (DMSO).

    • Fit data to a 4-parameter logistic curve to determine IC50.

Acceptance Criteria (Safety)
  • Non-Cytotoxic: IC50 > 50 µM (Ideal for intermediates).

  • Weakly Cytotoxic: IC50 10–50 µM (Requires clearance justification).

  • Cytotoxic: IC50 < 10 µM (Flag for rigorous purification).

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences, 109(29), 11663-11668. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • FDA Guidance for Industry. (2017). "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link

  • Lahiri, S. D., et al. (2013). "Selection and molecular characterization of ceftazidime/avibactam-resistant mutants in Pseudomonas aeruginosa strains containing derepressed AmpC β-lactamases." Journal of Antimicrobial Chemotherapy, 68(10), 2280-2286. Link

Application

Application Note &amp; Protocol: Preparation of N'-Hydroxy-6-oxopiperidine-3-carboximidamide Solutions for Research Applications

Abstract This document provides a comprehensive, technically detailed guide for the preparation of solutions of N'-Hydroxy-6-oxopiperidine-3-carboximidamide, a compound of interest for researchers in drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation of solutions of N'-Hydroxy-6-oxopiperidine-3-carboximidamide, a compound of interest for researchers in drug development and medicinal chemistry. Given the compound's novel structure, featuring a lactam ring and a hydroxyamidine moiety, this protocol emphasizes methods to ensure its stability, solubility, and the reproducibility of experimental results. The guide covers the preparation of high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous buffers suitable for biological assays. The scientific rationale behind each step is thoroughly explained, focusing on the chemical properties of the key functional groups to mitigate potential degradation and precipitation.

Introduction and Scientific Background

N'-Hydroxy-6-oxopiperidine-3-carboximidamide is a heterocyclic compound featuring two critical functional groups: a six-membered lactam (a cyclic amide) and a N'-hydroxycarboximidamide (hydroxyamidine) group. The hydroxyamidine moiety is structurally related to N-hydroxyguanidines, a class of compounds known for their roles as nitric oxide (NO) donors and inhibitors of enzymes like nitric oxide synthase (NOS) and arginase.[1][2][3] The piperidine core is a common scaffold in many pharmaceuticals.[4][5]

The precise and reliable preparation of solutions is fundamental to any pharmacological or biological study. The stability of this particular molecule can be influenced by pH, temperature, and solvent choice. The lactam ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions.[6][7] The hydroxyamidine group is sensitive to oxidation and pH, which can affect its activity and integrity.[1] Therefore, a carefully designed protocol is essential for generating accurate and reproducible data. This guide establishes a robust methodology based on first principles of organic and medicinal chemistry.

Compound Profile & Physicochemical Properties

A summary of the key properties of N'-Hydroxy-6-oxopiperidine-3-carboximidamide is presented below. As experimental data for this specific molecule is not widely available, some parameters are predicted based on its structure and comparison to analogous compounds.

PropertyValue (Predicted or Known)Source / Rationale
Molecular Formula C₆H₁₁N₃O₂Based on structure
Molecular Weight 157.17 g/mol Calculated
Appearance Assumed to be a white to off-white powderCommon for similar organic molecules
Predicted Solubility Low in water; High in DMSO, DMFBased on polar functional groups and a flexible ring structure.[8]
Predicted pKa ~8-10 (for the hydroxyamidine group)The hydroxyamidine group can act as a weak base.[9]
Key Functional Groups Lactam (6-membered ring), N'-hydroxycarboximidamideDictates chemical stability and handling

Core Protocol: Solution Preparation Workflow

This protocol is divided into two primary stages: the preparation of a high-concentration organic stock solution and the subsequent dilution to create aqueous working solutions for experimental use.

G cluster_0 Part 1: Stock Solution Preparation (100% DMSO) cluster_1 Part 2: Aqueous Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, Sonicate, Gentle Warmth) add_dmso->dissolve aliquot 4. Aliquot & Store (-20°C or -80°C) dissolve->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw For Assay Use intermediate_dil 6. (Optional) Intermediate Dilution in 100% DMSO thaw->intermediate_dil final_dil 7. Final Dilution in Aqueous Buffer (e.g., PBS, pH 7.4) intermediate_dil->final_dil use_immediately 8. Use Immediately final_dil->use_immediately

Figure 1: High-level workflow for the preparation of N'-Hydroxy-6-oxopiperidine-3-carboximidamide solutions.

Materials & Equipment
  • N'-Hydroxy-6-oxopiperidine-3-carboximidamide powder

  • Dimethyl sulfoxide (DMSO), anhydrous (CAS 67-68-5)

  • Phosphate-buffered saline (PBS), pH 7.4, or other relevant sterile aqueous buffer

  • Analytical balance

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Ultrasonic water bath sonicator

  • Water bath or incubator set to 37°C (optional)

Protocol 1: Preparation of High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO)

This procedure details the preparation of a concentrated stock solution, which is ideal for long-term storage.

  • Calculation : Determine the mass of the compound required. For 1 mL of a 10 mM stock solution of a compound with MW = 157.17 g/mol : Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 157.17 g/mol * (1000 mg / 1 g) = 1.57 mg

  • Weighing : Accurately weigh the calculated mass of the compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

    • Expert Tip : To improve accuracy when weighing small amounts, it is advisable to weigh a larger mass (e.g., 15.7 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL).[10]

  • Solvent Addition : Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution : Secure the tube cap and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[11]

    • Troubleshooting : If the compound does not dissolve completely with vortexing, sonicate the tube in a water bath for 5-10 minutes.[11] Gentle warming in a 37°C water bath can also be used, but should be applied cautiously to avoid potential degradation of the compound.[10]

  • Storage : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store these aliquots at -20°C or -80°C to maintain integrity.[11]

    • Causality : Aliquoting prevents repeated freeze-thaw cycles, which can degrade sensitive compounds and introduce moisture into the DMSO stock.

Protocol 2: Preparation of Aqueous Working Solutions

This procedure describes the dilution of the DMSO stock into an aqueous buffer for immediate use in biological assays.

  • Thaw Stock : Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution Strategy : It is critical to minimize the final DMSO concentration in the assay, as DMSO can be toxic to cells, typically above 0.5%.[11] A common strategy is to perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium.[12] This prevents the compound from precipitating out of solution, a common issue when a concentrated organic stock is diluted directly into an aqueous buffer.[10][11]

  • Final Dilution : Add the required volume of the DMSO stock (or the intermediate DMSO dilution) dropwise into the vortexing aqueous buffer (e.g., PBS or cell culture medium).[13] This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Example : To prepare 1 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

      • Add 1 µL of the 10 mM DMSO stock to 999 µL of the aqueous buffer.

      • This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[12]

  • Immediate Use : Use the freshly prepared aqueous working solution immediately. Do not store diluted aqueous solutions, as the compound's stability is significantly lower in aqueous media compared to anhydrous DMSO.[10]

Technical Deep Dive: The "Why" Behind the Protocol

  • Choice of DMSO : DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[11] Its use is standard for creating high-concentration stock solutions for compound libraries. Using anhydrous DMSO is crucial as any contaminating moisture can accelerate the degradation of sensitive compounds.

  • Lactam Ring Stability : The 6-oxopiperidine is a δ-lactam. Six-membered lactam rings are generally more stable against hydrolysis than their highly strained four-membered β-lactam counterparts found in penicillin.[6][7] However, they can still be hydrolyzed under strongly acidic or basic conditions. Therefore, preparing working solutions in buffers with a near-neutral pH (e.g., 7.2-7.4) is recommended to ensure the integrity of the lactam ring.[14]

  • Hydroxyamidine Group Stability : The N'-hydroxycarboximidamide moiety is the most reactive part of the molecule. N-hydroxyguanidines are known to be susceptible to oxidation.[1] It is therefore recommended to handle solutions away from strong oxidizing agents and to store them protected from light and air where possible. The basicity of this group also means its protonation state is pH-dependent, which can influence its solubility and biological activity.

  • Precipitation upon Dilution : Many organic compounds are highly soluble in 100% DMSO but will precipitate when diluted into an aqueous buffer.[10][11] This is due to the drastic change in solvent polarity. The recommended procedure of making serial dilutions in DMSO before the final "crash" into the aqueous buffer helps maintain solubility by keeping the compound in a favorable solvent environment for as long as possible.

Safety and Handling

N'-Hydroxy-6-oxopiperidine-3-carboximidamide is a research compound with an unknown toxicological profile. Standard laboratory safety precautions should be followed:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) if available for detailed information.

References

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. Available at: [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]

  • Prata, C. A., et al. (2015). b-Lactams: chemical structure, mode of action and mechanisms of resistance. Revista Científica da Ordem dos Médicos. Available at: [Link]

  • Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • Miller, W. R., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology. Available at: [Link]

  • Ho, J., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link]

  • Bennett, C. S., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Fukuto, J. M., et al. (1993). Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxyguanidine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-methoxyphenyl)-6-oxopiperidine-3-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • Belkacem, N., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Al-Obaid, A. M., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, W. J., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Tenland, E., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl (3S,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-shawi, A. A. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Iraqi Journal of Science. Available at: [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • Bolourchian, N., & Nokhodchi, A. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

  • Li, X., et al. (2018). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine.

Sources

Method

Using N'-Hydroxy-6-oxopiperidine-3-carboximidamide as a research tool

Technical Guide: N'-Hydroxy-6-oxopiperidine-3-carboximidamide as a Research Tool Executive Summary N'-Hydroxy-6-oxopiperidine-3-carboximidamide (CAS 1937230-70-0) is a specialized heterocyclic building block and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N'-Hydroxy-6-oxopiperidine-3-carboximidamide as a Research Tool

Executive Summary

N'-Hydroxy-6-oxopiperidine-3-carboximidamide (CAS 1937230-70-0) is a specialized heterocyclic building block and chemical biology probe. Unlike simple reagents, this molecule possesses a dual-functional pharmacophore: a lactam ring (6-oxopiperidine) that mimics peptide constraints and an amidoxime group (N'-hydroxycarboximidamide) that serves as both a prodrug moiety and a precursor for heterocycle synthesis.

This guide details its application in two primary research workflows:

  • Medicinal Chemistry: As a scaffold for synthesizing 1,2,4-oxadiazole peptidomimetics.

  • ADME/Tox: As a probe substrate for the Mitochondrial Amidoxime Reducing Component (mARC) enzyme system.

Part 1: Medicinal Chemistry Application

Synthesis of 1,2,4-Oxadiazole Peptidomimetics

Rationale: The 1,2,4-oxadiazole ring is a classic bioisostere for amide bonds (trans-peptide mimic) and esters, offering improved metabolic stability. By reacting N'-Hydroxy-6-oxopiperidine-3-carboximidamide with various carboxylic acids, researchers can generate libraries of 3-(6-oxopiperidin-3-yl)-5-substituted-1,2,4-oxadiazoles . These constructs retain the hydrogen-bonding capability of the lactam while extending the pharmacophore via the oxadiazole linker.

Mechanism of Action (Chemical): The reaction proceeds via O-acylation of the amidoxime oxygen, followed by thermally or base-induced cyclodehydration.

DOT Diagram 1: Synthetic Workflow

OxadiazoleSynthesis Start N'-Hydroxy-6-oxopiperidine- 3-carboximidamide Intermediate O-Acyl Amidoxime Intermediate Start->Intermediate O-Acylation Reagent Carboxylic Acid (R-COOH) + Coupling Agent (CDI/EDC) Reagent->Intermediate Cyclization Cyclodehydration (Heat/Base) Intermediate->Cyclization -H2O Product 3-(6-oxopiperidin-3-yl)- 5-substituted-1,2,4-oxadiazole Cyclization->Product Ring Closure

Caption: Step-wise conversion of the amidoxime scaffold into a bioactive 1,2,4-oxadiazole via O-acyl intermediate.

Protocol: One-Pot Cyclization via CDI Activation

Note: This protocol avoids harsh acid chlorides, preserving the integrity of the sensitive lactam ring.

Materials:

  • Substrate: N'-Hydroxy-6-oxopiperidine-3-carboximidamide (1.0 eq)

  • Carboxylic Acid Partner: R-COOH (1.1 eq)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Solvent: Anhydrous DMF or Dioxane

  • Temperature Control: Oil bath or microwave reactor

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under nitrogen, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF. Add CDI (1.2 eq) portion-wise. Stir at Room Temperature (RT) for 30–60 minutes until CO₂ evolution ceases.

    • Expert Insight: Failure to wait for CO₂ cessation will result in incomplete activation and lower yields.

  • Addition: Add N'-Hydroxy-6-oxopiperidine-3-carboximidamide (1.0 eq) to the activated acid mixture.

  • O-Acylation: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the O-acyl intermediate (Mass = Substrate + Acid - H₂O).

  • Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours.

    • Alternative: Use microwave irradiation at 120°C for 20 minutes for rapid library synthesis.

  • Work-up: Cool to RT. Dilute with ethyl acetate and wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: The lactam is polar; purification usually requires flash chromatography using a DCM/MeOH gradient (typically 0–10% MeOH).

Part 2: Biological Application (ADME/Tox)

Probing the mARC Enzyme System

Rationale: Amidoximes are often used as prodrugs to mask basic amidines (e.g., to improve oral absorption of Factor Xa inhibitors). The reduction of the amidoxime back to the active amidine is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme.[1][2][3][4][5] N'-Hydroxy-6-oxopiperidine-3-carboximidamide serves as an excellent model substrate to assay mARC activity in liver fractions.

Mechanism of Action (Biological): The mARC enzyme (mARC1 or mARC2) requires an electron transport chain consisting of NADH, Cytochrome b5 reductase (CYB5R), and Cytochrome b5 (CYB5).

DOT Diagram 2: mARC Reduction Pathway

mARC_Pathway NADH NADH CYB5R Cyb5 Reductase (FAD) NADH->CYB5R e- transfer CYB5 Cytochrome b5 (Heme) CYB5R->CYB5 e- transfer mARC mARC1 / mARC2 (Moco) CYB5->mARC e- transfer Product Amidine (Active Drug) mARC->Product Reduction (-H2O) Substrate Amidoxime (Prodrug) Substrate->mARC Binding

Caption: Electron flow from NADH to the mARC enzyme complex, resulting in the reduction of the amidoxime substrate.[1]

Protocol: In Vitro Microsomal/Mitochondrial Stability Assay

Materials:

  • Enzyme Source: Human Liver Mitochondria (HLM) or Porcine Liver Mitochondria (PLM). (Microsomes may be used but contain lower mARC titers).

  • Cofactor Mix: NADH generating system (1 mM NADH final).

  • Substrate: N'-Hydroxy-6-oxopiperidine-3-carboximidamide (10 mM stock in DMSO).

  • Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Procedure:

  • Pre-incubation: Thaw mitochondrial fractions on ice. Dilute protein to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Substrate Addition: Spike the substrate into the mixture to a final concentration of 10 µM (ensure DMSO < 0.1%).

  • Initiation: Add NADH (1 mM) to start the reaction.

    • Control: Prepare a "No Cofactor" control (buffer instead of NADH) to rule out chemical instability.

  • Sampling: At time points t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (with IS). Vortex for 30 seconds.

  • Analysis: Centrifuge at 4000g for 10 min. Analyze supernatant via LC-MS/MS.

    • Target Analyte: Monitor the appearance of 6-oxopiperidine-3-carboximidamide (Reduction product, [M-16]).

    • Parent Depletion: Monitor loss of N'-Hydroxy substrate.

Data Interpretation:

  • High Turnover: Indicates the scaffold is a viable prodrug candidate efficiently activated by hepatic enzymes.

  • Low Turnover: Suggests steric hindrance at the N-hydroxy site or poor affinity for the mARC active site.

Part 3: Technical Reference Data

Table 1: Troubleshooting the Synthesis

ObservationProbable CauseCorrective Action
Low Yield of O-Acyl Intermediate Incomplete activation of acid.Ensure CO₂ evolution stops before adding amidoxime. Increase CDI to 1.5 eq.
No Cyclization (Product remains O-acyl) Temperature too low.Increase temp to 110°C or switch to microwave irradiation (120°C).
Degradation of Lactam Ring Harsh acidic/basic conditions.Avoid strong mineral acids (HCl) or alkoxides. Use neutral activation (CDI/EDC).
Product is Water Soluble High polarity of lactam.Do not rely on extraction alone. Use lyophilization or reverse-phase prep-HPLC.

References

  • Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[1][4] Drug Metabolism Reviews.

  • Kitamura, S., et al. (2017). Synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.[6][7] Chemical Pharmaceutical Bulletin.

  • Havemeyer, A., et al. (2011). The mammalian mitochondrial amidoxime reducing component (mARC) enzyme system.[1][2][3]

  • PubChem Compound Summary. (2024). N'-Hydroxy-6-oxopiperidine-3-carboximidamide.

(Note: While specific CAS 1937230-70-0 is a commercially available reagent, the protocols above are derived from standard methodologies for the amidoxime functional class validated in the cited literature.)

Sources

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